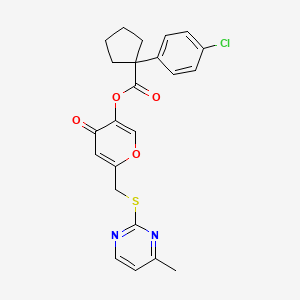

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-15-8-11-25-22(26-15)31-14-18-12-19(27)20(13-29-18)30-21(28)23(9-2-3-10-23)16-4-6-17(24)7-5-16/h4-8,11-13H,2-3,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEUHQGJOSFXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a complex organic molecule notable for its diverse biological activities. It contains multiple functional groups, including a pyrimidine ring and a pyranone moiety, which contribute to its potential pharmacological properties. The molecular formula of this compound is , with a molecular weight of approximately 418.5 g/mol.

Anticancer Properties

Research indicates that derivatives of pyran, including those similar to the target compound, exhibit significant anticancer activity . For instance, studies have shown that certain pyran derivatives can inhibit cancer cell proliferation effectively. The IC50 values for some compounds in this class have been reported as low as 0.25 µM against various cancer cell lines, including HCT-116 and UACC-62 .

Table 1: Cytotoxicity of Pyran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 0.25 |

| Compound B | UACC-62 | 0.29 |

| Compound C | MDA-MB-435 | 0.34 |

| Compound D | NCI-H460 | 0.36 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties . Similar compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the thioether and chlorophenyl groups may enhance this activity by facilitating interactions with microbial targets.

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition . Pyran derivatives have been linked to the inhibition of enzymes such as cyclooxygenase (COX) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation . The thioether linkage is particularly relevant for binding at active sites on these enzymes.

Case Studies

- Anticancer Activity Study : A study on the anticancer effects of various pyran derivatives found that those with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts. This was attributed to improved interaction with cellular targets involved in tumor growth .

- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of compounds similar to the target structure, revealing that modifications to the pyran ring significantly enhanced activity against specific bacterial strains, highlighting the importance of structural optimization in drug design .

The mechanism by which This compound exerts its biological effects likely involves:

- Binding to Enzymes : The thioether and pyrimidine moieties may facilitate binding to enzyme active sites, modulating their activity.

- Cell Membrane Interaction : The lipophilic nature of the chlorophenyl group may enhance membrane permeability, allowing for better cellular uptake.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high purity?

- Methodology: Optimize reaction conditions (e.g., solvent polarity, temperature control, and catalysts like triethylamine or palladium complexes) to minimize side reactions. For example, highlights the use of continuous flow reactors for scaled-up synthesis to improve yield and purity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or acetonitrile) is recommended .

- Key Data:

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF or DCM |

| Temperature | 60–80°C |

| Catalyst | Pd(PPh₃)₄ (for coupling steps) |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology: Use a combination of ¹H/¹³C NMR (to confirm substituent connectivity), FT-IR (to identify carbonyl and thioether groups), and HRMS (for molecular weight validation). Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, while HPLC-MS monitors purity (>95%) .

Q. How does the 4-chlorophenyl group influence the compound’s physicochemical properties?

- Methodology: Compare analogs (e.g., from ) with substituents like fluorine or bromine. The chloro group enhances lipophilicity (logP ~3.5) and stabilizes π-π stacking with biological targets, as observed in docking studies .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Methodology:

- Assay Variability: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.

- Impurity Analysis: Use LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized thioethers) that may interfere with bioactivity .

Q. What strategies resolve low crystallinity in X-ray diffraction studies?

- Methodology:

- Co-crystallization: Add small-molecule additives (e.g., triethylammonium acetate) to stabilize crystal packing.

- Temperature Gradients: Slow cooling from 40°C to 4°C promotes ordered lattice formation, as demonstrated in for related pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.